molecular formula C12H14O4 B10784627 Dimecrotate CAS No. 54283-64-6

Dimecrotate

Cat. No.: B10784627
CAS No.: 54283-64-6
M. Wt: 222.24 g/mol
InChI Key: VNLOISSPTMDCIF-VURMDHGXSA-N
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Chemical Reactions Analysis

Dimecrotic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimecrotic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Dimecrotic acid can be compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. Unlike these traditional NSAIDs, dimecrotic acid selectively inhibits cyclooxygenase-2, reducing the risk of gastrointestinal side effects . Other similar compounds include:

    Ibuprofen: A widely used NSAID that inhibits both cyclooxygenase-1 and cyclooxygenase-2 enzymes.

    Naproxen: Another NSAID with similar properties to ibuprofen but with a longer duration of action.

    Celecoxib: A selective cyclooxygenase-2 inhibitor, similar to dimecrotic acid, but with different chemical properties and applications.

Dimecrotic acid’s unique selective inhibition of cyclooxygenase-2 and its potential for reduced side effects make it a promising candidate for treating various inflammatory conditions .

Properties

CAS No.

54283-64-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(Z)-3-(2,4-dimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C12H14O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-7H,1-3H3,(H,13,14)/b8-6-

InChI Key

VNLOISSPTMDCIF-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC(=CC(=O)O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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